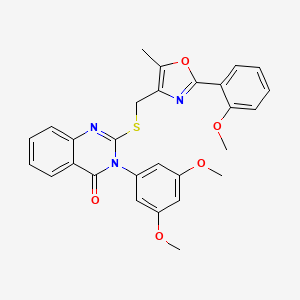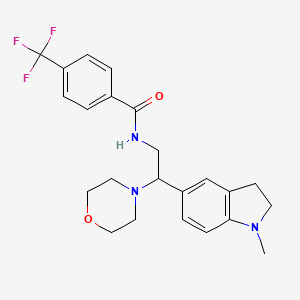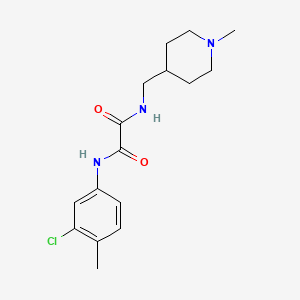
N1-(3-chloro-4-methylphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3-chloro-4-methylphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C16H22ClN3O2 and its molecular weight is 323.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Novel Synthetic Approaches
A novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides has been developed, highlighting the potential of utilizing related oxalamide compounds in the synthesis of anthranilic acid derivatives and oxalamides. This method is operationally simple and high yielding, indicating its utility for producing compounds with similar structures to N1-(3-chloro-4-methylphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide for various applications (Mamedov et al., 2016).
Anticancer Potential
The discovery of apoptosis inducers through caspase- and cell-based high-throughput screening assays has led to the identification of compounds with potential anticancer properties. This approach can identify potential anticancer agents as well as their molecular targets, suggesting a role for related compounds in cancer research (Zhang et al., 2005).
Neurological Research
Research on Orexin-1 Receptor mechanisms in compulsive food consumption and stress-induced hyperarousal has implications for understanding and treating eating disorders and stress-related conditions. Compounds targeting these mechanisms could be valuable in the development of novel therapeutic agents (Piccoli et al., 2012) (Bonaventure et al., 2015).
Catalytic Applications
The use of Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide in the Goldberg amidation process highlights the potential of similar compounds in catalytic applications. This catalytic system is effective with a variety of (hetero)aryl chlorides and amides, suggesting possible uses in synthetic chemistry and material science (De et al., 2017).
Environmental Applications
Research on the complete oxidation of pollutants like metolachlor and methyl parathion in water through photoassisted Fenton reactions indicates the potential environmental applications of related oxalamide compounds. This method could offer a novel approach to the remediation of dilute pesticide wastes and other environmental contaminants (Pignatello & Sun, 1995).
Propriétés
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O2/c1-11-3-4-13(9-14(11)17)19-16(22)15(21)18-10-12-5-7-20(2)8-6-12/h3-4,9,12H,5-8,10H2,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZIXSFMHXFBFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

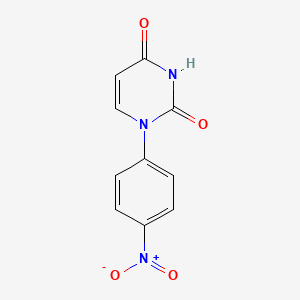
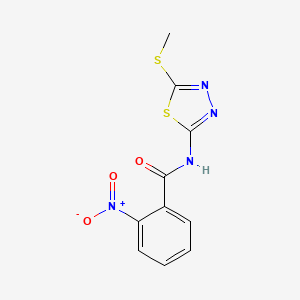

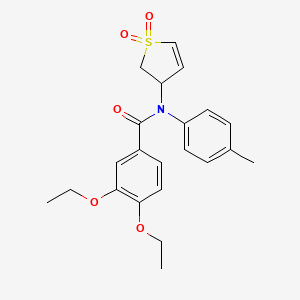
![6-Chloro-N-[4-(3-fluorophenyl)oxan-4-YL]pyridine-3-carboxamide](/img/structure/B2557396.png)

![(E)-N-[2-(Methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl]-2-phenylethenesulfonamide](/img/structure/B2557402.png)


![Methyl 1-imino-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-oxothiane-4-carboxylate](/img/structure/B2557405.png)
